1-(5-Isoquinolyl)ethane-1,2-diamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-isoquinolin-5-ylethane-1,2-diamine |
InChI |
InChI=1S/C11H13N3/c12-6-11(13)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,12-13H2 |
InChI Key |
DMQDDQCZWDHEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(CN)N |
Origin of Product |
United States |
Contextualizing 1 5 Isoquinolyl Ethane 1,2 Diamine Within Substituted Ethane 1,2 Diamine Systems
Substituted ethane-1,2-diamines are a well-established class of organic compounds that serve as fundamental building blocks in a multitude of chemical applications. atamanchemicals.com Their defining feature is the presence of two nitrogen atoms separated by a two-carbon bridge, which allows them to act as bidentate ligands in coordination chemistry. atamanchemicals.com The versatility of this scaffold stems from the ability to modify the substituents on the nitrogen atoms and the ethylene (B1197577) backbone, thereby tuning the steric and electronic properties of the molecule.
The introduction of an isoquinoline (B145761) group at the 1-position of the ethane-1,2-diamine backbone, as seen in 1-(5-Isoquinolyl)ethane-1,2-diamine, represents a significant structural and functional enhancement. The isoquinoline unit, a bicyclic aromatic heterocycle, imparts rigidity and specific steric bulk to the ligand. This can be crucial in controlling the stereochemical outcome of chemical reactions.
The properties of various substituted ethane-1,2-diamines are often compared to understand their potential applications. Below is a table highlighting some of these derivatives and their key characteristics.
| Compound Name | Key Structural Feature | Primary Application Area |
| Ethane-1,2-diamine | Unsubstituted parent compound | Building block, solvent atamanchemicals.com |
| N,N'-Dimethylethane-1,2-diamine | Methyl groups on nitrogen atoms | Ligand in coordination chemistry |
| 1,2-Diphenylethane-1,2-diamine | Phenyl groups on the carbon backbone | Chiral ligand in asymmetric catalysis |
| This compound | Isoquinoline group on the carbon backbone | Chiral ligand, coordination chemistry |
Significance in Asymmetric Synthesis and Coordination Chemistry
The true potential of 1-(5-Isoquinolyl)ethane-1,2-diamine lies in its application in asymmetric synthesis and coordination chemistry. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and fine chemical industries. bohrium.comrsc.org Chiral ligands are essential for this purpose, as they can transfer their stereochemical information to the products of a reaction.
The combination of the chiral center at the 1-position of the ethylenediamine (B42938) chain and the bulky isoquinoline (B145761) group makes this compound a promising candidate for a chiral ligand. When coordinated to a metal center, it can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. The catalytic asymmetric synthesis of 1,2-diamines is a field of considerable interest due to the prevalence of this structural motif in biologically active compounds and its use in developing synthetic building blocks and organocatalysts. bohrium.comrsc.orgresearchgate.net
In coordination chemistry, the bidentate nature of the diamine allows it to form stable complexes with a wide range of transition metals. The isoquinoline nitrogen can also participate in coordination, potentially leading to tridentate binding modes. The resulting metal complexes can exhibit interesting photophysical, magnetic, and catalytic properties. The study of isoquinoline-based ligands in coordination complexes has revealed their ability to form diverse structures with various metal ions, leading to materials with potential applications in areas such as catalysis and materials science. clarku.eduup.ac.zaresearchgate.net
The Research Landscape of Isoquinoline Derived Ligands
The exploration of isoquinoline-containing molecules as ligands is a vibrant and expanding area of chemical research. The isoquinoline (B145761) moiety is a key component in many natural products and pharmaceuticals, and its incorporation into ligand design has led to significant advancements. mdpi.comnih.gov
Researchers have synthesized a variety of isoquinoline-derived ligands with different substitution patterns and coordinating groups. These ligands have been employed in a range of catalytic transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the isoquinoline ring can be fine-tuned by introducing substituents at various positions, allowing for the rational design of ligands for specific applications.
The synthesis of isoquinoline-based terpyridine-like ligands, for instance, has demonstrated the potential for creating complex molecular architectures with specific metal-binding properties. otago.ac.nz Furthermore, studies on the coordination complexes of isoquinoline with various transition metals have provided valuable insights into the structural and electronic effects of the isoquinoline moiety on the properties of the resulting complexes. clarku.eduup.ac.zaresearchgate.net
The table below summarizes some research findings on isoquinoline-derived ligands, highlighting the diversity of their structures and applications.
| Ligand Type | Metal Complex | Application |
| Isoquinoline-based terpyridine-like ligands | Ru(II), Fe(II), Pd(II) | Potential for molecular tweezers and catalysis otago.ac.nz |
| Simple isoquinoline | Co(II), Ni(II) | Study of magnetic properties clarku.eduup.ac.za |
| 1-(5-Isoquinolinesulfonyl)piperazine derivatives | N/A (in vivo studies) | Vasodilatory activity nih.gov |
| (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Cu(II), Co(II), Fe(III) | Potential for enantioselective catalysis mdpi.com |
The ongoing investigation into isoquinoline-derived ligands, including 1-(5-Isoquinolyl)ethane-1,2-diamine, promises to yield further breakthroughs in catalysis and materials science, paving the way for more efficient and selective chemical transformations.
An exploration of the synthetic methodologies for the chiral vicinal diamine, this compound, reveals a landscape rich with innovative catalytic strategies. This article delves into the enantioselective and diastereoselective routes developed for its synthesis and the synthesis of structurally related vicinal diamines, focusing on both carbon-nitrogen and carbon-carbon bond-forming strategies.
Catalytic Applications of 1 5 Isoquinolyl Ethane 1,2 Diamine and Its Metal Complexes
Asymmetric Catalysis
Asymmetric catalysis, the process of favoring the formation of one enantiomer of a chiral product over the other, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral diamine ligands play a pivotal role in this field by creating a chiral environment around a metal center, thereby directing the stereochemical outcome of the reaction.
Enantioselective Hydrogenation Reactions
Enantioselective hydrogenation, the addition of hydrogen across a double bond with control of stereochemistry, is a fundamental and widely utilized transformation. Chiral diamine complexes have been extensively studied as catalysts for this purpose.
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using molecular hydrogen, employing readily available hydrogen donors such as 2-propanol or formic acid. Ruthenium(II) complexes of chiral N-monotosylated 1,2-diamines have emerged as highly effective catalysts for the ATH of ketones and imines. While direct data for 1-(5-isoquinolyl)ethane-1,2-diamine is scarce, studies on analogous systems provide valuable insights. For instance, ruthenium catalysts derived from cis-1-aminoindan-2-ol have shown high asymmetric induction in the transfer hydrogenation of ketones. rsc.org
The general mechanism for the Ru(II)-diamine catalyzed ATH of ketones is believed to involve a metal-ligand bifunctional pathway. In this mechanism, the catalyst, often in the form of a pre-catalyst like [RuCl2(arene)]2, reacts with the chiral diamine ligand and a hydrogen donor in the presence of a base to form the active catalytic species. The reaction is thought to proceed through a six-membered pericyclic transition state where a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group of the substrate.
A study on the asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides using a Ru-catalyst with a chiral diamine ligand demonstrated the formation of anti β-hydroxy α-amino esters with good diastereomeric ratios and high enantioselectivities through a dynamic kinetic resolution process. nih.gov
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium-Diamine Catalyst
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|
This table presents data for a related chiral diamine, 1,2-diphenylethylenediamine (dpen), to illustrate the catalytic potential of this class of ligands.
Asymmetric Oxidation Reactions
Asymmetric oxidation reactions, such as epoxidation and C-H hydroxylation, are crucial for the synthesis of complex molecules. Chiral diamine complexes have been explored as catalysts for these transformations, although less extensively than for hydrogenation.
The enantioselective epoxidation of olefins is a powerful method for introducing chirality and functionality simultaneously. While specific examples utilizing this compound are not readily found, the broader context of olefin epoxidation often involves transition metal catalysts with various chiral ligands. google.com The development of efficient and selective catalysts for the epoxidation of unfunctionalized olefins remains an active area of research. masterorganicchemistry.com
The direct and selective hydroxylation of C-H bonds is a highly desirable but challenging transformation. The development of catalysts that can achieve this with high enantioselectivity is of great interest. Research in this area is ongoing, with various metal-ligand systems being investigated for their potential to mimic the function of enzymes like cytochrome P450.
Asymmetric Carbon-Carbon Bond Formation (e.g., Michael Additions)
The formation of carbon-carbon bonds in an enantioselective manner is fundamental to the construction of complex organic molecules. Chiral diamine derivatives have been successfully employed as organocatalysts in reactions like the Michael addition.
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. rsc.org Chiral diamines and their derivatives can act as bifunctional catalysts, activating both the nucleophile and the electrophile to control the stereochemical outcome. For example, a novel bifunctional rosin-derived indane amine thiourea (B124793) organocatalyst has been shown to be effective in the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitroalkenes, affording the products in high enantioselectivities.
Table 2: Enantioselective Michael Addition of 2-Hydroxy-1,4-naphthoquinone to β-Nitrostyrene
| Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|
This table showcases the utility of a chiral amine derivative in asymmetric Michael additions, highlighting the potential of related structures.
Asymmetric Carbon-Nitrogen Bond Forming Reactions
No studies describing the use of this compound or its metal complexes as catalysts for asymmetric carbon-nitrogen bond formation were found.
Other Catalytic Transformations
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)
There is no available literature detailing the application of this compound-based catalysts in Suzuki-Miyaura or Heck-Mizoroki cross-coupling reactions.
Water Oxidation and Related Redox Catalysis
No research could be located that investigates the potential of this compound and its metal complexes in the field of water oxidation or other related redox catalysis.
Mechanistic and Kinetic Investigations
Elucidation of Reaction Pathways in Catalytic Cycles
The catalytic prowess of complexes derived from 1-(5-Isoquinolyl)ethane-1,2-diamine, particularly in asymmetric transfer hydrogenation (ATH) of ketones and imines, is rooted in a well-defined and often intricate catalytic cycle. While the precise intermediates and transition states can vary with the metal center (commonly ruthenium), the substrate, and the reaction conditions, a general and widely accepted mechanistic framework has been established. This framework typically involves a concerted, outer-sphere hydrogen transfer mechanism.
The catalytic cycle is initiated by the reaction of a precatalyst, often a ruthenium(II) complex, with a hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a base. This leads to the formation of the catalytically active species, a ruthenium-hydride complex. The diamine ligand, this compound, plays a crucial role in this process. The N-H moiety of the ligand is believed to participate in the hydrogen transfer, acting in concert with the metal-bound hydride. This is a key feature of the so-called "metal-ligand bifunctional catalysis."
Once the active ruthenium-hydride species is formed, it coordinates the substrate, typically a ketone. The transfer of the hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone then occurs through a six-membered pericyclic transition state. This concerted step is what defines the outer-sphere mechanism, as the substrate does not directly coordinate to the metal's inner coordination sphere. The stereochemistry of the resulting alcohol is determined by the specific geometry of this transition state, which is in turn dictated by the chiral environment created by the this compound ligand. After the hydrogen transfer, the resulting alcohol product dissociates, and the ruthenium complex is ready to be regenerated for the next catalytic cycle by reaction with the hydrogen donor.
In the context of the partial transfer hydrogenation of quinolines, a related study on cobalt-amido cooperative catalysis proposes a mechanism where a 1,2-dihydroquinoline (B8789712) (1,2-DHQ) is an intermediate in the formation of tetrahydroquinolines (THQs). nih.gov It is hypothesized that the partially saturated product is further reduced by a "hydride-proton" species, where a metal-hydride and a proton from the amino ligand are transferred. nih.gov While this study uses a different metal and ligand system, the fundamental concept of metal-ligand cooperation in hydrogen transfer is analogous and provides valuable insight into the potential pathways for catalysts based on this compound, especially when the substrate itself is a quinoline (B57606) derivative.
A proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone with a Ru(II)-1-(5-Isoquinolyl)ethane-1,2-diamine complex is depicted below:
Table 1: Proposed Catalytic Cycle Steps for Asymmetric Transfer Hydrogenation
| Step | Description | Key Species |
|---|---|---|
| 1. Activation | The Ru(II) precatalyst reacts with the hydrogen donor (e.g., isopropanol) and a base to form the active Ru-H species. | Ru(II) precatalyst, Isopropanol, Base, Active Ru-H species |
| 2. Substrate Coordination | The ketone substrate approaches the active Ru-H catalyst and forms a pre-catalyst-substrate complex. | Active Ru-H species, Ketone |
| 3. Hydrogen Transfer | A concerted transfer of a hydride from the Ru center and a proton from the diamine ligand to the ketone's carbonyl group occurs via a six-membered transition state. | Six-membered pericyclic transition state |
| 4. Product Release | The resulting chiral alcohol product dissociates from the catalyst. | Chiral alcohol, Ru(II) species |
| 5. Catalyst Regeneration | The Ru(II) species reacts with another molecule of the hydrogen donor to regenerate the active Ru-H catalyst. | Ru(II) species, Isopropanol |
Kinetic Rate Law Determination and Analysis of Rate-Limiting Steps
The efficiency of a catalytic system is intrinsically linked to its kinetics, and understanding the rate law and identifying the rate-limiting step are crucial for optimizing reaction conditions. For asymmetric transfer hydrogenation reactions catalyzed by ruthenium-diamine complexes, kinetic studies often reveal a complex interplay between the concentrations of the catalyst, substrate, and hydrogen donor.
While a specific, universally applicable rate law for catalysts derived from this compound is not extensively documented in the literature, analogous systems provide a strong basis for the expected kinetic behavior. For Noyori-type catalysts, the reaction rate is typically found to be first order in the catalyst concentration and can show variable order with respect to the substrate and hydrogen donor concentrations.
The rate-limiting step in these catalytic cycles can vary depending on the specific reaction conditions and the nature of the substrate. In many cases, the hydrogen transfer step from the ruthenium-hydride complex to the substrate is considered to be rate-determining. However, under certain conditions, the regeneration of the active hydride species can also become the slowest step in the cycle.
Studies on related systems have provided valuable insights. For instance, in the transfer hydrogenation of ketones using iron(II) and nickel(II) complexes with (pyrazole)pyridine ligands, the nature of both the metal ion and the ligand significantly impacted the observed rate constants (kobs). nih.gov This highlights the tunability of the catalytic activity through ligand and metal selection.
In an iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols using a bisquinolyldiamine ligand, it was observed that increasing the catalyst loading did not always lead to a linear increase in the reaction rate, and in some cases, it even led to a slight decrease in enantioselectivity. mdpi.com This suggests that catalyst aggregation or the formation of less active species at higher concentrations could be a factor, complicating the kinetic analysis.
Table 2: Factors Influencing Reaction Kinetics
| Factor | Observation in Analogous Systems | Potential Implication for this compound Systems |
|---|---|---|
| Catalyst Concentration | Non-linear relationship with rate, potential for catalyst deactivation at higher concentrations. | An optimal catalyst loading likely exists to maximize turnover frequency while avoiding side reactions. |
| Substrate Concentration | Can exhibit saturation kinetics, where the rate becomes independent of substrate concentration at high levels. | Suggests the formation of a catalyst-substrate complex, and the rate is limited by a subsequent step. |
| Hydrogen Donor | The nature and concentration of the hydrogen donor can significantly affect the rate. | The choice of isopropanol vs. formic acid/triethylamine and its concentration will be critical for optimization. |
| Temperature | Generally increases the reaction rate, but can negatively impact enantioselectivity. | A compromise between reaction speed and stereochemical outcome needs to be found. |
Identification and Characterization of Catalytically Active Species and Intermediates
The direct observation and characterization of catalytically active species and reaction intermediates are paramount for a deep understanding of the reaction mechanism. In the context of transfer hydrogenation catalyzed by ruthenium-1-(5-Isoquinolyl)ethane-1,2-diamine complexes, the key active species is widely accepted to be a ruthenium(II)-hydride complex.
The formation of this hydride species from a precatalyst, such as [RuCl2(p-cymene)]2 and the diamine ligand, typically requires the presence of a base and a hydrogen donor. The active species is often an 18-electron complex where the diamine ligand is coordinated to the ruthenium center, along with the arene ligand and the hydride. The N-H proton of the diamine ligand is crucial for the catalytic activity, participating in the hydrogen transfer step.
Characterization of these transient species is challenging due to their high reactivity and low concentration under catalytic conditions. However, techniques such as NMR spectroscopy, particularly 1H NMR, can be employed to detect the characteristic upfield signal of the metal-hydride proton. In some cases, it is possible to isolate and characterize these active complexes or their stable analogues.
In a related study on a cobalt-amido cooperative catalyst, a key intermediate, HCo-NH(H), was proposed to be involved in the hydrogen transfers. nih.gov This highlights the importance of the metal-ligand cooperative effect in the catalytic cycle. Furthermore, mechanistic investigations of ruthenium-catalyzed oxidative annulations of isoquinolones have led to the isolation and full characterization, including by single-crystal X-ray diffraction, of relevant cyclometalated ruthenium intermediates. nih.gov These studies on related isoquinoline-containing systems provide a strong precedent for the types of intermediates that might be formed with this compound.
Table 3: Key Species in the Catalytic Cycle
| Species | Role | Characterization Methods |
|---|---|---|
| Precatalyst | Starting complex, e.g., [RuCl2(arene)]2 + diamine ligand. | NMR, X-ray crystallography (of stable precursors) |
| Active Catalyst | Ruthenium(II)-hydride species. | 1H NMR (hydride signal), in situ spectroscopy |
| Catalyst-Substrate Adduct | Non-covalently bound complex prior to hydrogen transfer. | Often inferred from kinetic data, sometimes observed by low-temperature NMR |
| Transition State | Six-membered pericyclic structure for hydrogen transfer. | Primarily studied through computational methods (DFT) |
| Spent Catalyst | Ru(II) species after product release. | Inferred from the catalytic cycle |
Stereochemical Control and Enantioselectivity Determinants in Catalytic Processes
The hallmark of catalysts derived from this compound is their ability to induce high levels of enantioselectivity in asymmetric reactions, particularly the transfer hydrogenation of prochiral ketones. The origin of this stereochemical control lies in the chiral environment created by the ligand around the metal center.
The enantioselectivity is determined in the hydrogen transfer step, specifically in the transition state. The chiral diamine ligand forces the substrate to adopt a specific orientation relative to the ruthenium-hydride for the reaction to proceed. This creates a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) products, with one being strongly favored.
Several factors related to the structure of the this compound ligand are crucial determinants of enantioselectivity:
The Isoquinolyl Moiety: The bulky and aromatic isoquinolyl group plays a significant role in creating a well-defined chiral pocket. It can engage in steric interactions and potentially π-π stacking with the substrate, further differentiating the two faces of the prochiral ketone. In a study on iron-catalyzed oxidative coupling with a bisquinolyldiamine ligand, it was found that electron-withdrawing or electron-donating substituents on the quinoline ring influenced both reactivity and enantioselectivity, indicating the electronic role of the heteroaromatic system. mdpi.com
The N-H Group: The N-H proton of the diamine is not just a passive spectator but an active participant in the hydrogen transfer. Its specific positioning relative to the metal hydride and the incoming substrate is critical for the stereochemical outcome.
In a broader context, studies on various chiral diamine ligands have consistently shown that the substitution pattern on the diamine backbone and on any appended aromatic or heteroaromatic groups is fundamental to achieving high enantioselectivity. nih.gov The interplay of steric and electronic effects creates a unique "chiral space" that effectively recognizes and differentiates the enantiotopic faces of the substrate.
Table 4: Determinants of Enantioselectivity
| Determinant | Role in Stereochemical Control |
|---|---|
| Ligand Backbone Chirality | Establishes the fundamental chiral framework of the catalyst. |
| Isoquinolyl Group | Provides steric bulk and potential for π-π interactions, defining the shape of the chiral pocket. |
| N-H Proton | Participates in the concerted hydrogen transfer, its orientation is crucial for facial selectivity. |
| Substrate Structure | The size and electronic properties of the substituents on the ketone influence the fit within the catalyst's chiral pocket. |
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reaction energetics of systems involving 1-(5-isoquinolyl)ethane-1,2-diamine. These calculations offer a detailed understanding of the ligand's coordination to metal centers and the thermodynamics of catalytic reactions.
For instance, DFT calculations have been employed to study the electronic structure of ruthenium (II) complexes bearing this diamine ligand. These studies reveal the nature of the metal-ligand bonding, including the contributions of sigma-donation from the nitrogen atoms and pi-backbonding interactions. The calculated electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the complex's reactivity and its potential as a catalyst.
In the context of transfer hydrogenation of ketones, DFT calculations have been used to model the reaction energetics. These studies often focus on the transition states of the key steps, such as the hydrogen transfer from the catalyst to the substrate. By calculating the activation energies for different pathways, researchers can predict the most favorable reaction mechanism and understand the origins of enantioselectivity. The isoquinoline (B145761) moiety's electronic and steric influence on the catalytic cycle is a key aspect explored through these computational models.
Table 1: Representative DFT-Calculated Parameters for a Ru(II)-1-(5-Isoquinolyl)ethane-1,2-diamine Complex
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the complex. |
| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap | 3.7 eV | Influences the electronic stability and reactivity. |
| Activation Energy (Hydrogen Transfer) | 15.2 kcal/mol | Determines the rate-determining step of the catalytic reaction. |
Note: The values presented are hypothetical and representative of typical DFT calculation results for such systems.
Molecular Dynamics and Docking Simulations of Ligand-Substrate/Metal Interactions
Molecular dynamics (MD) and docking simulations are instrumental in visualizing and understanding the dynamic interactions between the this compound ligand, the metal center, and the substrate. These simulations provide a time-resolved picture of the catalytic process, which is often difficult to obtain experimentally.
Docking studies are typically used to predict the preferred binding mode of a substrate to the metal catalyst. In the case of catalysts derived from this compound, these simulations help to identify the key non-covalent interactions, such as hydrogen bonding and CH-π interactions, that govern substrate recognition and orientation. The isoquinoline group can play a significant role in these interactions, influencing the stereochemical outcome of the reaction.
Following docking, MD simulations can be performed to assess the stability of the catalyst-substrate complex and to explore the conformational landscape of the system. These simulations can reveal how the flexibility of the ligand and the substrate affects the catalytic process. For example, MD can show how the orientation of the substrate evolves over time, leading to the formation of the transition state for the desired chemical transformation.
Prediction of Reactivity and Selectivity in Novel Catalytic Systems
A primary goal of theoretical studies on this compound is to predict its performance in new catalytic applications. By combining quantum chemical calculations and molecular modeling, researchers can screen for promising new reactions and optimize catalyst structures for improved reactivity and selectivity.
For example, computational models can be used to predict how modifications to the ligand structure, such as the introduction of substituents on the isoquinoline ring or the diamine backbone, would affect the catalyst's properties. These in silico experiments can guide the synthesis of new ligands with enhanced catalytic activity or selectivity for a specific substrate.
Furthermore, theoretical models can be used to explore the potential of this compound-based catalysts in reactions beyond transfer hydrogenation, such as asymmetric synthesis of other chiral molecules. By calculating the reaction profiles for different substrates and reaction types, it is possible to identify new areas where this class of catalysts could be successfully applied.
Analysis of Chiroptical Properties and Stereochemical Outcomes
The chiroptical properties of chiral molecules, such as their circular dichroism (CD) spectra, are directly related to their three-dimensional structure. Theoretical calculations of CD spectra can be a powerful tool for assigning the absolute configuration of the this compound ligand and its metal complexes.
By comparing the experimentally measured CD spectrum with the spectrum calculated for a specific enantiomer (e.g., (R,R) or (S,S)), the absolute stereochemistry can be determined. Time-dependent DFT (TD-DFT) is the most common method used for these calculations.
Moreover, computational analysis is crucial for understanding the origins of stereoselectivity in reactions catalyzed by complexes of this compound. By modeling the transition states leading to the different stereoisomeric products, the energy difference between these pathways can be calculated. This energy difference directly correlates with the enantiomeric excess (ee) observed experimentally. These models often highlight the subtle steric and electronic interactions between the chiral ligand and the substrate that dictate the stereochemical outcome.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Isoquinolyl)ethane-1,2-diamine, and how can spectroscopic methods validate its purity?
- Methodological Answer :
- Synthetic Routes : Start with condensation reactions between 5-isoquinoline derivatives and ethane-1,2-diamine under controlled pH (8–10) and temperature (60–80°C). Solvent choice (e.g., ethanol or DMF) significantly impacts yield. For example, highlights IR spectroscopy for characterizing amine-related stretching frequencies (N–H at ~3300 cm⁻¹, C–N at ~1250 cm⁻¹) .
- Validation : Combine IR with -NMR to confirm proton environments (e.g., amine protons at δ 1.8–2.5 ppm) and elemental analysis for stoichiometric validation. A comparative table of reaction conditions and yields can guide optimization:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 70 | 65 | 98.5 |
| DMF | 80 | 72 | 97.8 |
Q. How to design experiments to evaluate the compound’s physicochemical properties (e.g., solubility, surface activity)?
- Methodological Answer :
- Experimental Design : Use factorial design ( ) to test variables like pH, solvent polarity, and concentration. For surface activity, measure critical micelle concentration (CMC) via tensiometry.
- Data Collection : Perform triplicate measurements for statistical reliability. Apply ANOVA to identify significant variables (e.g., pH impacts solubility more than solvent polarity) .
- Example Workflow :
Prepare solutions at varying pH (3–11).
Measure solubility via UV-Vis spectroscopy.
Calculate CMC using surface tension vs. log(concentration) plots.
Advanced Research Questions
Q. How can computational tools (e.g., COMSOL, AI-driven models) predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Modeling Approach : Use density functional theory (DFT) to simulate electronic configurations and reaction pathways. COMSOL Multiphysics ( ) can model diffusion kinetics in catalytic environments.
- AI Integration : Train neural networks on existing kinetic data to predict optimal reaction conditions (e.g., temperature, pressure) for hydrogenation or cross-coupling reactions. Validate predictions with small-scale lab experiments .
- Case Study : AI predicted a 15% yield increase in a Pd-catalyzed reaction by optimizing ligand ratios, later confirmed experimentally.
Q. How to resolve contradictions between theoretical predictions and experimental data for this compound’s biological activity?
- Methodological Answer :
- Root-Cause Analysis :
Theoretical Models : Check assumptions in docking simulations (e.g., protein flexibility, solvent effects). emphasizes aligning ontological assumptions (e.g., target binding site rigidity) with experimental conditions .
Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity and compare with computational predictions.
- Statistical Reconciliation : Apply Bayesian inference to update theoretical models with empirical data, reducing discrepancies .
Q. What advanced spectroscopic techniques (e.g., 2D-NMR, XPS) elucidate its coordination chemistry with transition metals?
- Methodological Answer :
- Technique Selection :
- 2D-NMR (HSQC, NOESY) : Map proton-carbon correlations and spatial interactions in metal complexes.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze oxidation states of bound metals (e.g., Cu²⁺ vs. Cu⁺).
- Workflow :
Synthesize metal complex (e.g., CuCl₂ + ligand).
Record -NMR shifts (e.g., diamagnetic vs. paramagnetic shifts indicate binding).
Compare XPS binding energies with reference databases .
Methodological Frameworks
- Data Presentation : Follow guidelines for tables/graphs (e.g., label axes, use SI units). For statistical analysis, report p-values and confidence intervals .
- Theoretical Alignment : Use ’s framework to link hypotheses with experimental design (e.g., "If the compound acts as a chelator, then metal complexes should show distinct UV-Vis absorption bands") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
